N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked via a methylene group to an acetamide backbone, which is further substituted with a 2,4-dimethylthiazole ring. This structure combines aromatic, oxygenated, and nitrogen-containing heterocycles, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-14(21-10(2)17-9)6-15(18)16-7-11-3-4-12-13(5-11)20-8-19-12/h3-5H,6-8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGMMWFPPRFOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation with Acetic Acid Side Chain
A β-keto ester, such as ethyl 3-oxopentanoate, reacts with thioacetamide in the presence of hydrochloric acid to yield ethyl 2,4-dimethylthiazole-5-carboxylate. Hydrolysis of the ester group using aqueous NaOH produces 2,4-dimethylthiazole-5-carboxylic acid.
Reaction conditions :
-
Thioacetamide (1.2 equiv), ethyl 3-oxopentanoate (1.0 equiv), HCl (conc.), ethanol, reflux, 6 h.
-
Hydrolysis: 2 M NaOH, 80°C, 2 h.
Alternative Route via Palladium-Mediated Cyclization
Recent advancements utilize Pd/Cu-mediated cyclization for thiazole derivatives. For example, reacting 2-bromo-3-oxopentanoic acid with thiourea in the presence of Pd(PPh₃)₄ and CuI yields 2,4-dimethylthiazole-5-acetic acid directly.
Optimized parameters (adapted from):
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Ligand | CuI (10 mol%) |
| Solvent | DMF |
| Temperature | 100°C |
| Time | 12 h |
| Yield | 78% |
Preparation of Benzodioxolylmethyl Amine
The N-[(2H-1,3-benzodioxol-5-yl)methyl]amine side chain is synthesized from piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) via a two-step process.
Bromination of Piperonyl Alcohol
Piperonyl alcohol reacts with PBr₃ in dichloromethane to form 1,3-benzodioxol-5-ylmethyl bromide.
Conditions :
Gabriel Synthesis of Primary Amine
The bromide is treated with potassium phthalimide in DMF to form the phthalimide intermediate, followed by hydrazinolysis to release the primary amine.
Stepwise protocol :
-
Phthalimide formation :
-
1,3-Benzodioxol-5-ylmethyl bromide (1.0 equiv), K-phthalimide (1.2 equiv), DMF, 80°C, 4 h.
-
-
Hydrazinolysis :
Amide Coupling to Form Target Compound
The final step involves coupling 2,4-dimethylthiazole-5-acetic acid with benzodioxolylmethyl amine. Two prevalent methods are employed:
Acid Chloride Mediated Coupling
The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with the amine.
Procedure :
Carbodiimide Coupling
Using EDCl/HOBt as coupling agents improves yields for sterically hindered amines.
Optimized conditions :
| Reagent | Quantity |
|---|---|
| EDCl | 1.5 equiv |
| HOBt | 1.5 equiv |
| DIPEA | 3.0 equiv |
| Solvent | DMF |
| Temperature | RT |
| Time | 24 h |
| Yield | 82% |
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).
Analytical data :
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the thiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Features a bromophenyl-substituted thiazole and a triazole-bridged benzodiazole.
Alternative Heterocyclic Systems
Sulfinyl and Spirocyclic Modifications
Compound 876691-87-1 (): N-(2H-1,3-Benzodioxol-5-yl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
Physicochemical and Spectral Properties
Comparative data from synthesis and characterization studies:
Key Observations :
- Thiazole derivatives (e.g., 9c) exhibit higher molecular weights due to bromophenyl and triazole additions, correlating with increased hydrophobicity .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a thiazole derivative through an acetamide functional group. Its molecular formula is with a molecular weight of 401.4 g/mol. The structural characteristics contribute to its biological activity, particularly in relation to its interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Here are the key findings:
Antimicrobial Activity
Research indicates that derivatives of benzodioxole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 2.03 to 7.05 µM . This suggests potential applications in treating tuberculosis.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives. For example, a related compound demonstrated potent inhibition of α-amylase with an IC50 value of 0.68 µM and showed significant blood glucose reduction in diabetic mice models . This indicates that this compound may possess similar antidiabetic effects.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies showed that certain benzodioxole derivatives exhibit cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells . The selectivity for cancer cells over healthy cells is crucial for therapeutic applications.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes such as α-amylase and other targets involved in metabolic pathways.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Selective Toxicity : The differential toxicity towards cancerous versus normal cells may be attributed to specific interactions at the molecular level.
Case Studies
Several case studies have been documented regarding the efficacy of benzodioxole and thiazole derivatives:
Q & A
Basic: What are the key synthetic routes for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide, and what reaction conditions are critical for high yields?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a benzodioxole derivative (e.g., 5-aminomethyl-1,3-benzodioxole) with a thiazole precursor (e.g., 2,4-dimethylthiazole-5-carboxylic acid).
- Step 2 : Activation of the carboxylic acid group using coupling agents like EDC/HOBt, followed by amide bond formation with the benzodioxole moiety.
- Critical Conditions :
- Temperature control (20–25°C for amide coupling to avoid side reactions) .
- Solvent selection (e.g., dioxane or DMF for solubility and reactivity) .
- Use of bases (e.g., triethylamine) to neutralize HCl byproducts during acyl chloride reactions .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : To verify substituent positions (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm, thiazole protons at δ 2.2–2.6 ppm) .
- HPLC : For purity assessment (>95% purity threshold) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry : To confirm molecular weight (e.g., [M+H]+ at m/z 358.1) .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the thiazole moiety’s affinity for ATP-binding pockets .
Advanced: How can researchers resolve contradictions in reported biological activity across studies?
- Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, serum concentrations, and incubation times) .
- Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC to rule out impurities affecting results .
- Mechanistic Profiling : Use siRNA knockdown or CRISPR to validate target engagement if activity varies (e.g., differential expression of target enzymes) .
Advanced: What strategies are effective for optimizing the compound’s bioavailability and metabolic stability?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) to the benzodioxole or thiazole moieties to enhance solubility .
- Prodrug Design : Mask the acetamide group with enzymatically cleavable protectors (e.g., ester prodrugs) .
- In Silico Modeling : Use tools like SwissADME to predict ADMET properties and guide structural modifications .
Advanced: How can researchers investigate the compound’s mechanism of action when initial phenotypic assays are inconclusive?
- Target Identification :
- Chemical Proteomics : Immobilize the compound on beads for pull-down assays with cell lysates .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Pathway Analysis : Western blotting for phosphorylation status of signaling nodes (e.g., MAPK, AKT) .
Advanced: What experimental designs are recommended to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Studies : Measure plasma half-life, Cmax, and tissue distribution in rodent models .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
- Dose Escalation : Test multiple doses in vivo to account for differences in bioavailability .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Scaffold Modification : Synthesize analogs with variations in:
- Benzodioxole substituents (e.g., methoxy vs. chloro groups) .
- Thiazole ring substitutions (e.g., dimethyl vs. diethyl groups) .
- Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups .
- Data Analysis : Use multivariate regression to correlate structural features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
